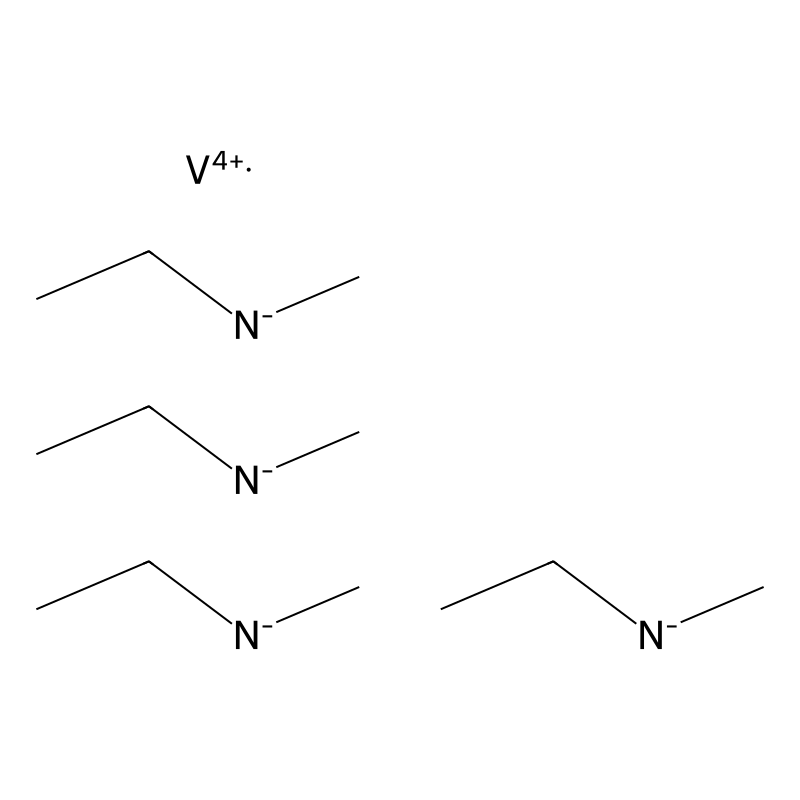Tetrakis(ethylmethylamino)vanadium(IV)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tetrakis(ethylmethylamino)vanadium(IV) is an organometallic compound represented by the chemical formula C₁₂H₃₂N₄V. It consists of a central vanadium atom in the +4 oxidation state coordinated to four ethylmethylamino ligands. This compound is characterized by its dark green liquid appearance and is sensitive to air and moisture, making it necessary to handle it under inert conditions to prevent degradation. The unique structure of tetrakis(ethylmethylamino)vanadium(IV) allows it to bridge the gap between organic and inorganic chemistry, exhibiting properties from both realms.
TEMAV should be handled with care due to its potential hazards. Specific data on toxicity is limited, but as an organometallic compound, it is advisable to consider the following:
- Potential Toxicity: Vanadium compounds can exhibit some degree of toxicity, and organometallic compounds can have unique toxicity profiles.
- Flammability: The organic components of TEMAV suggest some degree of flammability.
- Reactivity: May react with air, moisture, and strong oxidizing agents.
Catalysis
TEMAV's ability to activate small molecules makes it a valuable catalyst in organic transformations. Researchers are exploring its potential for reactions like:
- Olefin polymerization: TEMAV can initiate the polymerization of olefins (hydrocarbons with carbon-carbon double bonds) to form valuable polymers ()
- Epoxidation: TEMAV can catalyze the reaction between alkenes (hydrocarbons with carbon-carbon double bonds) and oxidants to produce epoxides (cyclic ethers with three-membered rings) ()
Energy Storage
The reversible redox properties of vanadium make TEMAV a promising candidate for energy storage applications. Research is ongoing in areas like:
- Redox flow batteries: TEMAV can potentially be used as an electrolyte component in redox flow batteries, a type of rechargeable battery where chemical energy is stored in solutions ()
Electronic Applications
TEMAV's ability to form thin films makes it interesting for electronic applications. Studies are exploring its potential use in:
- Oxidation: The compound can be oxidized to form vanadium compounds in higher oxidation states, such as vanadium(V).
- Reduction: It can be reduced to yield lower oxidation state vanadium compounds, including vanadium(III).
- Substitution: The ethylmethylamino ligands can be substituted with other ligands under appropriate conditions.
Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions typically require the presence of other ligands and suitable solvents.
The biological activity of tetrakis(ethylmethylamino)vanadium(IV) is an area of ongoing research. While specific data on its toxicity is limited, it is known that organometallic compounds can exhibit various biological effects. The compound's potential applications in catalysis and energy storage suggest it may interact with biological systems in significant ways, although further studies are needed to elucidate these interactions fully.
The synthesis of tetrakis(ethylmethylamino)vanadium(IV) typically involves the reaction of vanadium tetrachloride (VCl₄) with lithium tetrakis(ethylmethylamino) (Li[N(CH₃)CH₂CH₃]₄) in an organic solvent such as diethyl ether. The reaction can be represented as follows:
This synthesis method requires careful control of reaction conditions to avoid moisture and air exposure, which can lead to degradation of the compound.
Tetrakis(ethylmethylamino)vanadium(IV) has several notable applications:
- Atomic Layer Deposition: It serves as a precursor for depositing thin films of vanadium oxide, which are critical in electronic materials and devices.
- Catalysis: The compound acts as a catalyst in various organic reactions, including polymerization and epoxidation processes.
- Material Science: It is used to create amorphous vanadium dioxide thin films that exhibit a metal-insulator transition, useful for smart windows and electronic applications.
Research into the interaction of tetrakis(ethylmethylamino)vanadium(IV) with other chemical species is essential for understanding its reactivity and potential applications. The compound's ability to activate small molecules positions it as a valuable catalyst in organic transformations. Studies are ongoing to explore its involvement in various reactions, particularly those relevant for energy storage applications due to the reversible redox properties of vanadium.
Several compounds share structural similarities with tetrakis(ethylmethylamino)vanadium(IV). Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tetrakis(dimethylamino)vanadium(IV) | C₁₀H₃₀N₅V | Known for its use in oxidation reactions |
| Tetrakis(diethylamino)vanadium(IV) | C₁₂H₂₄N₄V | Exhibits different steric effects due to larger ligands |
| Tetrakis(dimethylamido)hafnium(IV) | C₈H₂₂N₄Hf | Used primarily in semiconductor applications |
| Tetrakis(diethylamino)zirconium(IV) | C₁₂H₂₄N₄Zr | Relevant in thin film deposition |
Uniqueness
Tetrakis(ethylmethylamino)vanadium(IV) is distinguished by its specific combination of vanadium and ethylmethylamino ligands, which confer unique properties such as its dark green color and sensitivity to air and moisture. Its roles as a precursor for thin film deposition and its catalytic capabilities set it apart from similar compounds, making it particularly valuable in materials science and catalysis.







